4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
4-amino-N-[2-({[2-(benzyloxy)naphthalen-1-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide stands out due to its unique combination of an oxadiazole ring with a benzyloxy-naphthyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
4-amino-N-[2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c24-22-21(27-31-28-22)23(29)26-13-12-25-14-19-18-9-5-4-8-17(18)10-11-20(19)30-15-16-6-2-1-3-7-16/h1-11,25H,12-15H2,(H2,24,28)(H,26,29) |
InChI Key |
DKZSQMVBGWORRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCNC(=O)C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.